molecular formula C9H7Cl3O4 B12685509 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid CAS No. 85392-08-1

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid

Cat. No.: B12685509
CAS No.: 85392-08-1
M. Wt: 285.5 g/mol
InChI Key: NDWAAEWOLHYURY-UHFFFAOYSA-N
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Description

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid is a crystalline solid, typically appearing as white to light yellow crystals. It combines the properties of salicylic acid and chlorinated organic compounds. This compound is soluble in organic solvents but insoluble in water . Its molecular formula is C9H7Cl3O4, and it has a molecular weight of 285.50848 .

Preparation Methods

The synthesis of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid involves the reaction of salicylic acid with trichloroacetaldehyde under specific conditions. The reaction typically requires an acidic catalyst and is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.

    Substitution: The hydroxyl group in the salicylic acid moiety can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, similar to other salicylic acid derivatives. The trichloro group may enhance its binding affinity to certain targets, leading to more potent effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

85392-08-1

Molecular Formula

C9H7Cl3O4

Molecular Weight

285.5 g/mol

IUPAC Name

2-hydroxy-5-(2,2,2-trichloro-1-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H7Cl3O4/c10-9(11,12)7(14)4-1-2-6(13)5(3-4)8(15)16/h1-3,7,13-14H,(H,15,16)

InChI Key

NDWAAEWOLHYURY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)O)C(=O)O)O

Origin of Product

United States

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